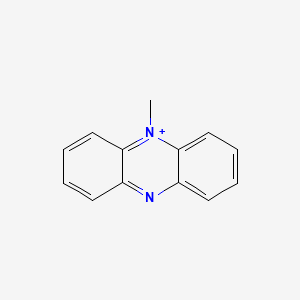
5-Methylphenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine (methosulfate) is a nitrogen-containing heterocyclic compound. It is a derivative of phenazine, a class of compounds known for their diverse biological activities. Phenazine (methosulfate) is widely used in biochemical research due to its role as an electron transfer agent. It is often employed in enzymatic assays and redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenazine (methosulfate) can be synthesized through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines. Another method is the condensation of 1,2-diaminobenzenes with 2-carbon units . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, phenazine (methosulfate) is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenazine (methosulfate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Phenazine (methosulfate) can be oxidized by oxygen or other oxidizing agents to form different products.
Substitution: Specific conditions and reagents are required for substitution reactions, which can modify the functional groups on the phenazine ring.
Major Products: The major products formed from these reactions include various phenazine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Phenazine (methosulfate) has a wide range of applications in scientific research:
Mechanism of Action
Phenazine (methosulfate) acts as an electron acceptor in redox reactions. It is reduced by NADH and NADPH, facilitating the transfer of electrons in biochemical processes . This compound also serves as an electron shuttle, modifying cellular redox states and contributing to various cellular responses .
Comparison with Similar Compounds
Phenazine (methosulfate) is unique due to its specific redox properties and applications in biochemical research. Similar compounds include:
Phenazine ethosulfate: Another phenazine derivative used as an electron acceptor.
Pyocyanin: A naturally occurring phenazine with antibiotic properties.
Phenazine-1-carboxylic acid: Known for its antimicrobial activity.
These compounds share similar structural features but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C13H11N2+ |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
5-methylphenazin-5-ium |
InChI |
InChI=1S/C13H11N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9H,1H3/q+1 |
InChI Key |
KBZALDXXIMXRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















